molecular formula C7H7Br2N B13668497 2-Bromo-5-(bromomethyl)-4-methylpyridine

2-Bromo-5-(bromomethyl)-4-methylpyridine

Cat. No.: B13668497
M. Wt: 264.94 g/mol
InChI Key: MWKGMJMZKVGVBK-UHFFFAOYSA-N
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Description

2-Bromo-5-(bromomethyl)-4-methylpyridine is an organic compound with the molecular formula C7H7Br2N It is a brominated derivative of pyridine, characterized by the presence of two bromine atoms and a methyl group attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-(bromomethyl)-4-methylpyridine typically involves the bromination of 4-methylpyridine. One common method is the bromination of 4-methylpyridine using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions on the pyridine ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-(bromomethyl)-4-methylpyridine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The methyl group can be oxidized to a carboxylic acid or other functional groups.

    Reduction: The compound can be reduced to remove the bromine atoms, yielding a less substituted pyridine derivative.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide are commonly used under mild to moderate conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are employed.

Major Products Formed

    Nucleophilic Substitution: Products include substituted pyridines with various functional groups.

    Oxidation: Products include carboxylic acids, aldehydes, or ketones.

    Reduction: Products include less substituted pyridines or fully reduced pyridine derivatives.

Scientific Research Applications

2-Bromo-5-(bromomethyl)-4-methylpyridine has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Medicinal Chemistry: It is used in the development of pharmaceuticals, particularly as an intermediate in the synthesis of biologically active compounds.

    Material Science: It is employed in the synthesis of polymers and other materials with specific properties.

    Chemical Biology: It is used in the study of biological systems and the development of chemical probes.

Mechanism of Action

The mechanism of action of 2-Bromo-5-(bromomethyl)-4-methylpyridine depends on its specific application. In organic synthesis, it acts as an electrophile, reacting with nucleophiles to form new chemical bonds. In medicinal chemistry, its mechanism of action may involve interaction with biological targets such as enzymes or receptors, leading to modulation of their activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-5-methoxypyridine
  • 2-Bromo-5-chloromethylpyridine
  • 2-Bromo-5-fluoromethylpyridine

Uniqueness

2-Bromo-5-(bromomethyl)-4-methylpyridine is unique due to the presence of both bromine atoms and a methyl group on the pyridine ring. This combination of substituents imparts specific reactivity and properties that distinguish it from other similar compounds. For example, the presence of two bromine atoms makes it highly reactive in nucleophilic substitution reactions, while the methyl group provides additional steric and electronic effects.

Properties

Molecular Formula

C7H7Br2N

Molecular Weight

264.94 g/mol

IUPAC Name

2-bromo-5-(bromomethyl)-4-methylpyridine

InChI

InChI=1S/C7H7Br2N/c1-5-2-7(9)10-4-6(5)3-8/h2,4H,3H2,1H3

InChI Key

MWKGMJMZKVGVBK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1CBr)Br

Origin of Product

United States

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